3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Description
3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene ring linked to an indole moiety. Key structural attributes include:
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-4-27-20-12-15(6-7-18(20)21)28(24,25)22-10-9-16-13(2)23-19-8-5-14(26-3)11-17(16)19/h5-8,11-12,22-23H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKSYKIAMXPDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Ethoxy and Fluoro Substitution: The ethoxy and fluoro groups are introduced through nucleophilic aromatic substitution reactions, where appropriate ethoxy and fluoro substituents are added to the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used in the study of enzyme interactions and receptor binding .
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities .
Mechanism of Action
The mechanism by which 3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can bind to various receptors, while the sulfonamide group may enhance its binding affinity and specificity . The ethoxy and fluoro groups could further modulate its activity by affecting its electronic properties and steric interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling a comparative analysis of substituent effects on physicochemical and biological properties:
Key Observations :
Substituent Impact on Molecular Weight :
- The trifluoromethyl (CF₃) group in Compound 31 increases molecular weight significantly (552.93 g/mol) compared to the target compound (406.47 g/mol).
- Chlorine substituents (e.g., in Compound 15 ) moderately elevate molecular weight while enhancing thermal stability (high melting point).
Biological Activity: Indole-sulfonamide hybrids (e.g., Compound 31) demonstrate efficacy as non-azole inhibitors of protozoan CYP51 enzymes, a target for parasitic diseases . Hydrazone derivatives (e.g., Compound 15) exhibit antimicrobial properties, likely due to the hydrazone moiety’s chelation capacity .
Hydrazones (e.g., Compound 15) achieve high yields (95%) via straightforward condensation reactions .
Substituent-Driven Pharmacological Profiles
Indole Modifications :
- 5-Methoxy-2-methyl-indole : Present in both the target compound and Compound 31 , this group enhances metabolic stability and membrane permeability due to methoxy’s electron-donating effects .
- Pyridin-4-ylamino Indole Derivatives: These exhibit improved target binding (e.g., CYP51 inhibition) via π-π stacking interactions with heme cofactors .
Sulfonamide Variations :
- Unsubstituted Sulfonamide (Target Compound) : The absence of strong electron-withdrawing groups may reduce off-target interactions but limit potency compared to halogenated analogs.
Biological Activity
3-Ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structural features, including an ethoxy group, a fluoro substituent, and an indole derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features:
- Ethoxy Group: Enhances lipophilicity, potentially improving membrane permeability.
- Fluoro Substituent: Often associated with increased biological activity and selectivity.
- Indole Derivative: Known for a wide range of pharmacological effects.
1. Neuroprotective Effects
Research indicates that this compound may play a role in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases. Studies have shown that indole derivatives exhibit neuroprotective properties by modulating neuronal health and reducing oxidative stress.
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and exhibit activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation management . The structure–activity relationship (SAR) indicates that modifications in the indole moiety can enhance anti-inflammatory potency.
3. Antimicrobial Properties
Preliminary antimicrobial assays have demonstrated that derivatives of this compound possess activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant potential for development as an antimicrobial agent .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
A study focusing on the neuroprotective effects of indole derivatives similar to this compound demonstrated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress in vitro. The mechanism was linked to the modulation of signaling pathways associated with cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
